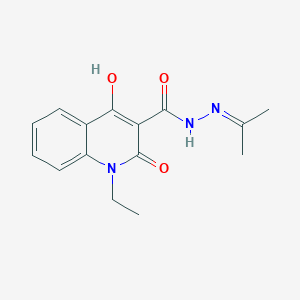

1-ethyl-4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide

Description

1-Ethyl-4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide is a hydrazone derivative of the 4-hydroxyquinolinone scaffold. This compound features a propan-2-ylidene (isopropylidene) group at the hydrazide moiety, distinguishing it from other analogs with varying substituents. The 4-hydroxyquinolinone core is known for its pharmacological relevance, particularly in enzyme inhibition (e.g., α-glucosidase, GSK-3β) and antimicrobial activity .

Properties

Molecular Formula |

C15H17N3O3 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

1-ethyl-4-hydroxy-2-oxo-N-(propan-2-ylideneamino)quinoline-3-carboxamide |

InChI |

InChI=1S/C15H17N3O3/c1-4-18-11-8-6-5-7-10(11)13(19)12(15(18)21)14(20)17-16-9(2)3/h5-8,19H,4H2,1-3H3,(H,17,20) |

InChI Key |

PDLYGIIBYMXZMK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinoline derivatives with ketone or aldehyde groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional characteristics are compared to related derivatives below:

Key Observations :

- Substituent Length and Hydrophobicity: Long-chain acyl groups (e.g., dodecanoyl in VP0.7) enhance hydrophobic interactions with enzyme pockets, critical for allosteric inhibition of GSK-3β . The shorter isopropylidene group in the target compound may reduce such interactions but improve solubility.

α-Glucosidase Inhibition

Derivatives with arylidene substituents (e.g., 6a–o) exhibit moderate to strong α-glucosidase inhibition. For instance:

- Compound 6c (4-fluorobenzylidene): IC₅₀ = 12.3 µM .

- Compound 6e (3-bromobenzylidene): IC₅₀ = 9.8 µM .

The target compound’s isopropylidene group lacks aromaticity, which may reduce π-π stacking with α-glucosidase’s active site compared to arylidene analogs.

GSK-3β Inhibition

- VP0.7 (dodecanoyl derivative): Acts as an allosteric GSK-3β inhibitor with an RMSD of 0.98 Å in molecular dynamics simulations, stabilizing interactions with ARG209 and SER236 .

- Compound 1 (N′-dodecanoyl derivative): Binds to a hydrophobic pocket involving THR330 and PRO331, demonstrating substrate-competitive inhibition .

The target compound’s isopropylidene group may limit hydrophobic interactions required for allosteric modulation, suggesting a weaker GSK-3β inhibitory profile compared to long-chain analogs.

Antimicrobial Activity

N’-Arylidene derivatives (e.g., 12b in evidence 15) show antibacterial activity against S. aureus (MIC = 39 µg/mL).

Physicochemical Properties

- Solubility: Acyl derivatives (e.g., octanoyl, dodecanoyl) exhibit lower aqueous solubility due to increased hydrophobicity. The isopropylidene group may improve solubility compared to long-chain analogs.

- Thermal Stability : Melting points for arylidene derivatives range from 187–194°C, while acyl derivatives (e.g., Comp 59) melt at 161–162°C, suggesting substituent-dependent crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.